Sporidesmolide II is a cyclodepsipeptide produced by the fungus Pithomyces chartarum [, , ]. It is a member of the sporidesmolide family of compounds, which are characterized by their cyclic depsipeptide structure and the presence of α-hydroxyisocaproic acid residues [, ]. Sporidesmolides, including Sporidesmolide II, have been primarily studied in the context of their biosynthesis and the influence of different amino acid isomers on their production [].
Sporidesmolide II is a cyclic hexadepsipeptide primarily produced by the fungus Pithomyces chartarum. It is recognized as the most abundant analogue within the sporidesmolide complex, which includes several other related compounds. The structure of Sporidesmolide II incorporates both D- and L-amino acids, specifically featuring D-alloisoleucine, leucine, and four valine subunits, with two valines converted to valic acid. This unique composition contributes to its significance in biochemical research and applications .
Sporidesmolide II is classified as a cyclic depsipeptide, a group of compounds characterized by the presence of both peptide and ester bonds. It is derived from Pithomyces chartarum, which is known for producing various bioactive natural products. This compound's classification places it among other cyclic depsipeptides, such as Sporidesmolide I, Sporidesmolide III, Sporidesmolide IV, and Sporidesmolide V, each differing in their amino acid composition and biological activities .
The biosynthesis of Sporidesmolide II involves complex pathways that incorporate specific amino acids. The primary amino acids involved include:
The incorporation of these amino acids occurs through enzymatic processes facilitated by polyketide synthases and non-ribosomal peptide synthetases. The synthesis pathway is influenced by the stereochemistry of the amino acids used, which can significantly affect the yield and types of sporidesmolides produced .
The production of Sporidesmolide II typically requires controlled fermentation conditions to optimize the growth of Pithomyces chartarum. Various chromatographic techniques are employed to isolate this compound from fungal cultures. These methods may include high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which help in purifying Sporidesmolide II from other metabolites produced during fermentation .
Sporidesmolide II is characterized by a cyclic structure formed by lactone bonds between its amino acid components. Its molecular formula is C₁₆H₂₃N₃O₄, with a molecular weight of approximately 303.37 g/mol. The specific arrangement of amino acids contributes to its unique three-dimensional conformation, which is crucial for its biological activity .
The structural elucidation of Sporidesmolide II has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide insights into the compound's stereochemistry and confirm the presence of specific functional groups that are essential for its activity .
Sporidesmolide II can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed through these reactions depend on the specific conditions applied during the reaction process .
The reaction mechanisms for Sporidesmolide II involve interactions at specific molecular sites influenced by the compound's structure. For instance, oxidation may lead to hydroxylated derivatives while reduction could yield deoxygenated compounds. Understanding these reactions is crucial for developing synthetic routes for analogues or derivatives that may exhibit enhanced biological properties .
These properties are essential for determining the appropriate handling and application methods for Sporidesmolide II in laboratory settings .
Sporidesmolide II has several scientific research applications:
Its unique structure makes it valuable for exploring new avenues in drug discovery and understanding complex biochemical pathways .
Sporidesmolide II was first identified during pioneering mycotoxin research in the 1960s. Russell initially described the sporidesmolide complex from Sporidesmium bakeri (later reclassified as Pithomyces chartarum) in 1960 [5] [9]. Done's subsequent 1961 study confirmed its production alongside sporidesmin by P. chartarum, establishing its status as a secondary metabolite [1] [5]. Structurally, Sporidesmolide II (C~34~H~60~N~4~O~8~, MW 652.9 g/mol) belongs to the cyclic hexadepsipeptide class, characterized by alternating amide and ester bonds in its macrocyclic ring [1] [4] [5]. Early nuclear magnetic resonance (NMR) and chemical degradation studies revealed its unique composition: D-alloisoleucine, leucine, and four valine subunits, two of which undergo enzymatic oxidation to valic acid moieties [1] [5]. Purification typically yields >95% HPLC-pure compound as a stable, white crystalline solid soluble in polar organic solvents (ethanol, methanol, DMSO) and requiring storage at -20°C [1] [5].
Pithomyces chartarum (Berk. & M.A. Curtis) M.B. Ellis (1960) is the primary biosynthetic source of Sporidesmolide II. This dematiaceous fungus, historically termed Sporidesmium bakeri or S. chartarum, occupies a global distribution with prevalence in subtropical pastures and temperate regions like New Zealand, Australia, and Europe [2] [9]. Taxonomically, it belongs to:
P. chartarum grows saprotrophically on decaying plant debris, particularly grasses, producing multicellular, pigmented conidia. Its morphology varies with temperature: sparsely septate hyphae dominate below 20°C, while densely septate forms prevail at 26°C [2]. Sporulation requires high humidity and free water, with conidial production stimulated by near-UV light. Crucially, this fungus biosynthesizes diverse secondary metabolites, including sporidesmin mycotoxins and the sporidesmolide complex—a mixture of five cyclic depsipeptides (I-V) [1] [5] [9]. Among these, Sporidesmolide II constitutes the dominant analog (typically >60% abundance), followed by I and V, with III and IV being minor components [5].
Table 1: Characteristics of Pithomyces chartarum
Characteristic | Description |
---|---|
Optimal Growth Temperature | 24-26°C |
Conidial Morphology | Barrel-shaped, ellipsoidal, or club-shaped; 3 transverse septa |
Primary Substrates | Dead grass, damaged potato leaves, paper, ceiling tiles |
Key Metabolites | Sporidesmin, Sporidesmolides I-V |
Ecological Impact | Causes facial eczema (pithomycotoxicosis) in livestock via sporidesmin |
Cyclic depsipeptides (CDPs) represent a structurally diverse class of fungal metabolites with lactone bonds replacing amide linkages in their macrocyclic rings. Over 352 fungal CDPs are documented, ranging from tri- to tridecadepsipeptides, primarily biosynthesized by non-ribosomal peptide synthetases (NRPS) [4] [7]. Major producers include Acremonium, Aspergillus, Fusarium, Beauveria, and Pithomyces species. These compounds exhibit remarkable bioactivities:
Sporidesmolide II occurs within this broader chemical landscape but remains pharmacologically underexplored compared to analogs like PF1022A (anthelmintic) or enniatins (ionophores) [4]. Ecologically, P. chartarum’s sporidesmolide production coincides with pasture contamination events. During drought stress, fungal metabolite loads surge—Fusarium toxins reach 3873 µg/kg DM—suggesting sporidesmolides may contribute to plant-fungal interactions or environmental persistence [6] [9]. Recent metabolomic studies detected sporidesmolide-like features in fungus-farming termite (Macrotermes natalensis) guts, hinting at potential roles in symbiotic defense systems [3].
Table 2: Sporidesmolide Variants in Pithomyces chartarum
Variant | Relative Abundance | Distinctive Structural Feature |
---|---|---|
Sporidesmolide I | Moderate | L-Isoleucine substitution |
Sporidesmolide II | High (Dominant) | D-alloisoleucine, 2× Val→Valic acid |
Sporidesmolide III | Low (Polar) | Hydroxylated side chain |
Sporidesmolide IV | Trace | Epoxidized residue |
Sporidesmolide V | Moderate | Methylated terminus |
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